![molecular formula C15H22BrNO3S B602848 [(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine CAS No. 1206148-37-9](/img/structure/B602848.png)
[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine is a chemical compound that features a brominated aromatic ring, a methoxy group, and a sulfonyl group attached to a cyclohexylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine typically involves multiple steps, starting with the bromination of a methoxyphenyl compound. The brominated intermediate is then subjected to sulfonylation, followed by the introduction of the cyclohexylethylamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the brominated aromatic ring and methoxy group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: This compound features a brominated aromatic ring with a methoxy group but lacks the sulfonyl and cyclohexylethylamine moieties.
4-[(4-Bromo-3-methoxyphenyl)sulfonyl]morpholine: Similar in structure but contains a morpholine ring instead of the cyclohexylethylamine group.
Uniqueness
[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclohexylethylamine moiety distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Properties
CAS No. |
1206148-37-9 |
|---|---|
Molecular Formula |
C15H22BrNO3S |
Molecular Weight |
376.3g/mol |
IUPAC Name |
4-bromo-N-cyclohexyl-N-ethyl-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H22BrNO3S/c1-3-17(12-7-5-4-6-8-12)21(18,19)13-9-10-14(16)15(11-13)20-2/h9-12H,3-8H2,1-2H3 |
InChI Key |
NREYZUYAPOTVIE-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide](/img/structure/B602768.png)
![2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B602769.png)
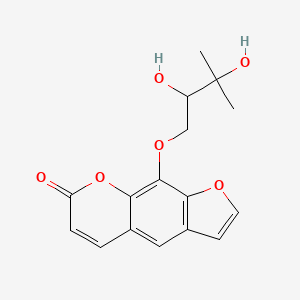
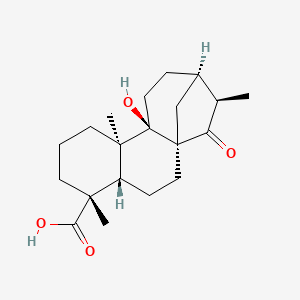
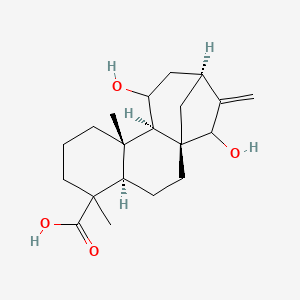
![[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate](/img/structure/B602777.png)
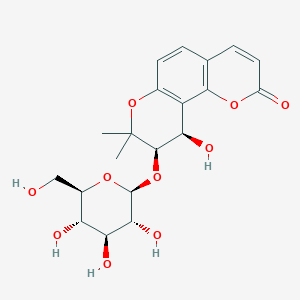

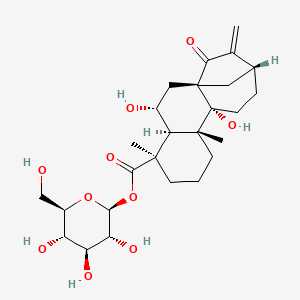
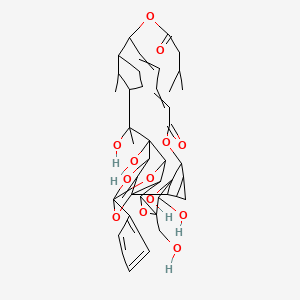

![[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B602784.png)

